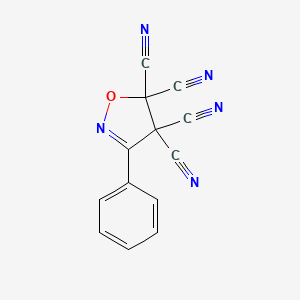
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of four cyano groups attached to the oxazole ring, making it a highly functionalized molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenylacetonitrile with diethyl oxalate in the presence of a base can lead to the formation of the desired oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as solvent choice and catalyst selection, plays a crucial role in industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The cyano groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazoles .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile
- 3-Phenyl-1,2,4-triazole-5-carbonitrile
- 3-Phenyl-1,2,4-thiadiazole-5-carbonitrile
Uniqueness
Compared to these similar compounds, 3-Phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile is unique due to its four cyano groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
477201-76-6 |
|---|---|
Molekularformel |
C13H5N5O |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
3-phenyl-1,2-oxazole-4,4,5,5-tetracarbonitrile |
InChI |
InChI=1S/C13H5N5O/c14-6-12(7-15)11(10-4-2-1-3-5-10)18-19-13(12,8-16)9-17/h1-5H |
InChI-Schlüssel |
DOAFWIFBSXJUOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(C2(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
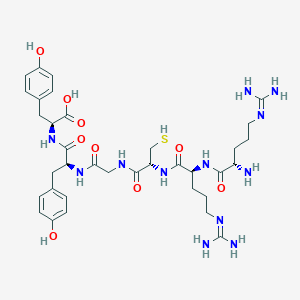
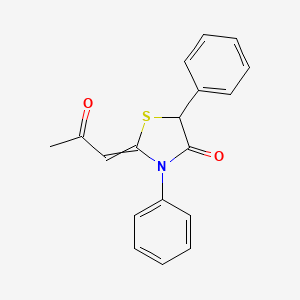
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)

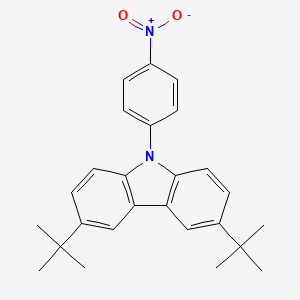

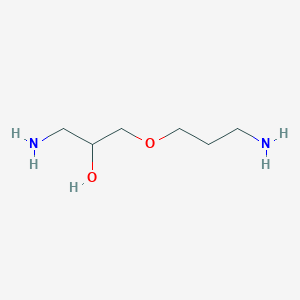


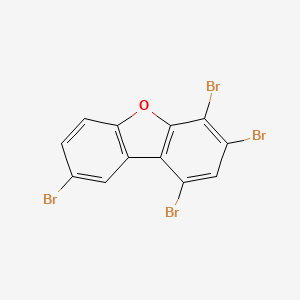
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

